4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that features a benzamide core structure with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoic acid with an amine derivative.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with the benzamide intermediate.
Attachment of the Tetrahydrothiophene Group: The tetrahydrothiophene group is introduced through a cyclization reaction, often involving sulfur-containing reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions.
Scientific Research Applications
4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its interaction with proteins and nucleic acids.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[4-(dimethylamino)benzyl]benzamide: Lacks the tetrahydrothiophene group, which may result in different biological activity.
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the chloro substituent, potentially altering its reactivity and interactions.
Uniqueness
4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to the presence of both the chloro and tetrahydrothiophene groups
Biological Activity
4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic compound with potential pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C23H30ClN2O3S
This structure features a chloro group, a dimethylamino moiety, and a tetrahydrothiophene ring, which contribute to its biological properties.
Research indicates that compounds similar to this compound may act as inhibitors of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism. Inhibition of DGAT2 has implications for the treatment of metabolic disorders and certain types of cancer .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Several studies have explored the anticancer potential of structurally related compounds. For instance, compounds that target metabolic pathways in cancer cells can induce apoptosis and inhibit cell proliferation. The specific activity of this compound in cancer cell lines remains to be fully elucidated but is hypothesized to follow similar mechanisms as other DGAT2 inhibitors .
2. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties. By modulating inflammatory pathways, these compounds may reduce symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
3. Neuroprotective Properties
The dimethylamino group suggests potential neuroprotective effects, as derivatives have been shown to enhance cognitive function and protect against neurodegeneration in preclinical models .
Research Findings
A review of available literature reveals several case studies and experimental data supporting the biological activity of this compound:
Case Studies
- Cancer Cell Line Study : A study involving various cancer cell lines treated with DGAT2 inhibitors showed significant reductions in cell viability and increased apoptosis markers. The specific role of this compound needs further exploration but aligns with the observed effects of similar compounds .
- Inflammatory Disease Model : In a murine model of colitis, treatment with a related compound led to decreased inflammatory markers and improved histological scores, suggesting potential therapeutic applications for inflammatory bowel diseases .
Properties
Molecular Formula |
C20H23ClN2O3S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
4-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-22(2)18-9-3-15(4-10-18)13-23(19-11-12-27(25,26)14-19)20(24)16-5-7-17(21)8-6-16/h3-10,19H,11-14H2,1-2H3 |
InChI Key |
XRZDBITZWQVHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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